molecular formula C23H19ClFN5O3 B3607150 2-(5-{4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)-N-(2-METHOXYPHENYL)ACETAMIDE

2-(5-{4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)-N-(2-METHOXYPHENYL)ACETAMIDE

Cat. No.: B3607150
M. Wt: 467.9 g/mol
InChI Key: HTRUMYDDAWBIMA-UHFFFAOYSA-N
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Description

2-(5-{4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)-N-(2-METHOXYPHENYL)ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)-N-(2-METHOXYPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Tetrazole Ring: This can be achieved through cyclization reactions involving azides and nitriles under controlled conditions.

    Substitution Reactions: Introduction of the 2-CHLORO-6-FLUOROPHENYL and 2-METHOXYPHENYL groups through nucleophilic substitution reactions.

    Coupling Reactions: Use of coupling agents to link the tetrazole ring with the phenyl groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups.

    Reduction: Reduction reactions can target the tetrazole ring or the phenyl groups, leading to various derivatives.

    Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various substituted tetrazoles and phenyl derivatives, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

The compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(5-{4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)-N-(2-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(5-{4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)-N-(2-METHOXYPHENYL)ACETAMIDE apart is its combination of a tetrazole ring with multiple substituted phenyl groups, providing a unique set of chemical properties and reactivity patterns that are not commonly found in other compounds.

Properties

IUPAC Name

2-[5-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]tetrazol-2-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClFN5O3/c1-32-21-8-3-2-7-20(21)26-22(31)13-30-28-23(27-29-30)15-9-11-16(12-10-15)33-14-17-18(24)5-4-6-19(17)25/h2-12H,13-14H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRUMYDDAWBIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)OCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-{4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)-N-(2-METHOXYPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-(5-{4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)-N-(2-METHOXYPHENYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-(5-{4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)-N-(2-METHOXYPHENYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-(5-{4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)-N-(2-METHOXYPHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-(5-{4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)-N-(2-METHOXYPHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-(5-{4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)-N-(2-METHOXYPHENYL)ACETAMIDE

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